molecular formula C17H21N3O B2803668 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 794-84-3

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2803668
CAS No.: 794-84-3
M. Wt: 283.375
InChI Key: MXIKODNZEMHPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a chemical compound based on the pyridazinone heterocyclic scaffold, a structure recognized for its broad and significant therapeutic potential in drug discovery . Pyridazinone derivatives are synthetically versatile and have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, neuroprotective, and cardiovascular properties . This specific compound features a piperidine substitution, a nitrogen-containing heterocycle commonly utilized in medicinal chemistry to fine-tune the properties of bioactive molecules . The molecular architecture of this compound makes it a candidate for research into inhibitors of biologically relevant targets. Recent scientific literature highlights that pyridazinone-based molecules are being actively investigated as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4) . FABP4 inhibitors are of significant synthetic and therapeutic interest for the treatment of conditions such as cancer, atherosclerosis, and diabetes . Furthermore, structurally similar pyridazinone derivatives have been designed and patented as potent Phosphodiesterase 4 (PDE4) inhibitors, indicating potential applications in researching inflammatory diseases like asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Researchers can leverage this chemical entity as a key intermediate or tool compound to explore these and other novel mechanisms of action, study structure-activity relationships (SAR), and develop new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKODNZEMHPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method consists of cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases and as a cardiotonic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition leads to its potential use as an antiplatelet agent. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Pyridazinones with Different 2-Substituents

Pyridazinones exhibit diverse biological activities depending on their substituents. Key structural analogs include:

Compound Name 2-Substituent Key Features Reference
5-Chloro-6-phenyl-2-substituted derivatives (3a-3h) Varied (e.g., alkyl, aryl) Synthesized via alkylation; substituents influence reactivity and solubility. No piperidine groups reported.
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)-pyridazin-3-one 2-Hydroxyethyl Polar substituent enhances hydrophilicity; lacks the piperidine’s basic nitrogen.
Target compound 2-(Piperidin-1-yl)ethyl Piperidine group may improve membrane permeability and enable hydrogen bonding.

Key Observations :

  • The 2-(piperidin-1-yl)ethyl group in the target compound introduces a tertiary amine, which can enhance solubility in acidic environments (via protonation) and participate in hydrogen bonding, as seen in crystal structures of related piperidine-containing molecules .
Piperidine-Containing Heterocycles

Piperidine is a common pharmacophore in drug design. Notable comparisons include:

Compound Name Core Structure Piperidine Substitution Functional Role Reference
Risperidone impurities (e.g., 9-Hydroxyrisperidone) Pyrido[1,2-a]pyrimidinone Piperidin-1-yl-ethyl linked to benzisoxazole Metabolites with altered receptor affinity.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives Imidazo-thiadiazole Piperidin-4-ylmethyl-piperazine Patent claims for therapeutic use.
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Benzamide Piperidin-1-yl-ethyl Crystal structure shows chair conformation and hydrogen bonding.

Key Observations :

  • The piperidine-ethyl chain in the target compound resembles substituents in risperidone metabolites, which are critical for dopamine and serotonin receptor binding .
  • Structural studies of piperidine-containing benzamides () reveal that the chair conformation of piperidine stabilizes intermolecular interactions (e.g., O-H⋯N bonds), suggesting similar behavior in the target compound.
Other Heterocyclic Systems with Substituent Effects

Substituents on heterocycles significantly impact physical and chemical properties:

Compound Name Core Structure Substituents Melting Point/Stability Reference
Tetrahydroimidazo[1,2-a]pyridine (2d) Imidazo-pyridine Cyano, nitro, benzyl groups MP: 215–217°C; stabilized by H-bonding.
Antipyrine (Phenazone) Pyrazolone Methyl, phenyl MP: 110°C; widely used as an analgesic.

Key Observations :

  • The phenyl group at position 6 in the target compound may enhance aromatic stacking interactions, similar to antipyrine’s phenyl substituent .
  • High melting points in nitro-substituted heterocycles (e.g., 215–217°C in ) suggest that electron-withdrawing groups improve thermal stability, though the target compound’s melting point remains speculative.

Biological Activity

6-Phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure suggests various biological activities, particularly in the realm of anti-inflammatory and neuroprotective effects. This article reviews the available literature on its biological activity, synthesizing data from various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}

It features a dihydropyridazinone core, which is known for its diverse pharmacological properties. The presence of the piperidine moiety may enhance its interaction with biological targets.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, PDE4 inhibitors, which share structural similarities, have shown efficacy in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)Reference
PDE4 InhibitionPDE-423140
Anti-inflammatoryVarious PDE4 inhibitorsVaries
NeuroprotectionDihydropyridazinonesNot specified

Neuroprotective Properties

Dihydropyridazinones have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter release and protection against oxidative stress .

Case Studies

A notable study examined a series of dihydropyridazinone derivatives, including those with piperidine substituents. These derivatives were evaluated for their neuroprotective effects in cell culture models exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study Summary:

  • Objective: Assess neuroprotective effects.
  • Method: Cell viability assays post oxidative stress exposure.
  • Results: Select derivatives showed up to 70% protection against cell death.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Phosphodiesterase Enzymes: This leads to increased levels of cyclic AMP, which can modulate inflammatory responses.
  • Antioxidant Activity: The compound may scavenge free radicals, thereby protecting cellular components from oxidative damage.
  • Modulation of Neurotransmitter Systems: By interacting with receptors or transporters, it may enhance neurotransmission or protect against excitotoxicity.

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepCritical ParametersReferences
CyclocondensationSolvent (DMF), Temperature (80–100°C)
AlkylationBase (K₂CO₃), Reaction time (12–24 hours)
PurificationSolvent system (EtOAc/Hexane)

Which spectroscopic and chromatographic techniques are most reliable for characterizing structural purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. 2D techniques (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) and identifies by-products .

How can researchers resolve discrepancies in NMR or MS data during structural elucidation?

Advanced Research Question

  • Comparative Analysis : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational DFT calculations to confirm bond angles and torsional strains .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns in NMR .
  • LC-MS/MS : Fragment ions in tandem MS help distinguish isobaric impurities .

What strategies mitigate by-product formation during piperidine-ethyl side chain introduction?

Advanced Research Question

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired nucleophilic attacks .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

How should researchers design assays to evaluate enzyme inhibition or receptor binding?

Advanced Research Question

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorescence polarization) with purified enzymes. Measure IC₅₀ values via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify binding affinity (Kᵢ) .
  • Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate results .

What computational methods predict the compound’s reactivity or pharmacophore interactions?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to guide derivative design .
  • DFT Calculations : Predict electron density maps to identify reactive sites for functionalization .

How do storage conditions impact the compound’s stability, and what degradation products are observed?

Basic Research Question

  • Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis .
  • Degradation Pathways : Hydrolysis of the pyridazinone ring or N-alkyl bond cleavage under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH) .

What impurities are commonly observed, and how are they characterized?

Basic Research Question

  • By-Products : Unreacted intermediates, over-alkylated derivatives, or oxidized forms .
  • Analytical Methods : LC-MS with charged aerosol detection (CAD) quantifies non-UV-active impurities. Compare retention times with spiked standards .

How can reaction scalability be optimized without compromising yield?

Advanced Research Question

  • Design of Experiments (DOE) : Systematically vary parameters (solvent volume, stirring rate) to identify robust conditions .
  • Continuous Flow Chemistry : Reduces exothermic risks during scale-up and improves mixing efficiency .

What are the limitations of current synthetic methods, and what innovations are emerging?

Advanced Research Question

  • Challenges : Low yields in cyclocondensation (30–40%) and regioselectivity issues during alkylation .
  • Innovations : Photoredox catalysis for C–H functionalization or biocatalytic approaches to improve stereoselectivity .

Notes

  • Methodological rigor emphasizes reproducibility and validation across techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.